molecular formula C13H21Cl2N3OS B12728711 Rocastine dihydrochloride CAS No. 109914-03-6

Rocastine dihydrochloride

Cat. No.: B12728711
CAS No.: 109914-03-6
M. Wt: 338.3 g/mol
InChI Key: YMPCDUXVFUPMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Rocastine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include DDQ for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified antihistamine derivatives .

Scientific Research Applications

Rocastine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Rocastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors, thereby inhibiting the allergic response. The compound does not exhibit significant binding to H2, anticholinergic, antiserotonergic, or antiadrenergic receptors, which contributes to its nonsedating properties .

Comparison with Similar Compounds

Rocastine dihydrochloride is unique among antihistamines due to its rapid onset of action and lack of sedative effects. Similar compounds include:

This compound stands out due to its selective binding to H1 receptors and rapid action, making it a preferred choice for treating allergic reactions without sedation.

Properties

CAS No.

109914-03-6

Molecular Formula

C13H21Cl2N3OS

Molecular Weight

338.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride

InChI

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H

InChI Key

YMPCDUXVFUPMJD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Origin of Product

United States

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